(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one
Beschreibung
Eigenschaften
Molekularformel |
C9H10Cl2N2O |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
3,5-dichloro-1-[(1S)-1-cyclopropylethyl]pyrazin-2-one |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(6-2-3-6)13-4-7(10)12-8(11)9(13)14/h4-6H,2-3H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
CMIZMWMZQJYCMT-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
Kanonische SMILES |
CC(C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Pyrazinone Ring Formation
The pyrazinone ring serves as the foundational structure for this compound. Its synthesis typically begins with the cyclization of appropriately substituted precursors. One approach involves the condensation of α-amino amides with carbonyl compounds under basic conditions. For example, reacting glycine derivatives with diketones in the presence of ammonium acetate yields the pyrazinone core . The stereochemical integrity of the (S)-configuration at the cyclopropylethyl side chain is preserved through the use of chiral auxiliaries or asymmetric catalysis during this step.
Key to this process is the selection of solvents and bases. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitate the cyclization, while inorganic bases like potassium carbonate maintain reaction efficiency. Yields for this step typically range from 65% to 78%, depending on the substituents’ electronic and steric properties .
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–70°C |
| Yield | 82–89% |
Regioselective Dichlorination
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Direct HCl/H₂O₂ | HCl, H₂O₂ | 0–5°C | 92 |
| Sandmeyer | CuCl, NaNO₂ | 25°C | 68 |
| Deaminative (MgCl₂) | MgCl₂, t-BuONO | 50°C | 85 |
Scalability and Industrial Applications
The synthesis has been successfully scaled to produce kilogram quantities for preclinical studies. Critical considerations for scale-up include:
-
Solvent Recovery : THF and dichloromethane are recycled via distillation to reduce costs .
-
Catalyst Recycling : Palladium catalysts are recovered using scavenger resins, lowering metal residues to <10 ppm .
-
Process Safety : Exothermic reactions, such as chlorination, are controlled via jacketed reactors and slow reagent addition .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
(S)-3,5-Dichlor-1-(1-Cyclopropylethyl)pyrazin-2(1H)-on hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (S)-3,5-Dichlor-1-(1-Cyclopropylethyl)pyrazin-2(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wissenschaftliche Forschungsanwendungen
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Pyrazin-2(1H)-one Derivatives
Structural Modifications and Substituent Effects
The pyrazin-2(1H)-one scaffold is a versatile pharmacophore, with substitutions at the N1, 3-, 5-, and 6-positions dictating pharmacological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazin-2(1H)-one Derivatives
Key Observations:
N1 Substituents: The cyclopropylethyl group in the target compound introduces stereochemical rigidity, likely enhancing target binding through van der Waals interactions in hydrophobic pockets . In contrast, the benzyl group in 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one adds aromatic bulk, which may improve membrane permeability but increase metabolic instability .
Halogenation Patterns: Chlorine at positions 3 and 5 is conserved in the target compound and 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one. Chlorine’s electronegativity enhances electron withdrawal, stabilizing the pyrazinone ring and improving binding affinity to targets like kinases or receptors . Bromine substitution (3,5-dibromo-1-methylpyrazin-2(1H)-one) increases molecular polarizability, which could strengthen halogen bonding but may also elevate molecular weight, affecting pharmacokinetics .
Aromatic vs. Aliphatic Substituents :
Crystallinity and Polymorphism
Crystal forms C and E of a related pyrazinone compound () highlight the importance of solid-state characterization. Polymorphs can influence solubility and bioavailability, suggesting that the target compound’s crystallization from ethanol () may optimize its physicochemical properties for formulation .
Biologische Aktivität
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, with the CAS number 1173435-20-5, is a pyrazinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 233.09 g/mol. The structure of this compound includes two chlorine atoms and a cyclopropyl ethyl group, which are significant for its pharmacological properties.
Antidepressant and Anxiolytic Effects
Research indicates that pyrazinone derivatives, including (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, exhibit potential as antidepressants and anxiolytics. A related compound, BMS-665053, which shares structural similarities, has been identified as a selective antagonist of the corticotropin-releasing factor receptor-1 (CRF-R1). This receptor is implicated in the stress response and anxiety disorders. In rodent models, BMS-665053 demonstrated efficacy in reducing anxiety-like behaviors, suggesting that (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one may have similar therapeutic applications .
The mechanism underlying the biological activity of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one likely involves modulation of neurotransmitter systems and inhibition of specific signaling pathways involved in cell proliferation and survival. The presence of chlorine atoms may enhance the compound's ability to interact with biological targets through halogen bonding or increased lipophilicity.
Study 1: Anxiolytic Effects in Rodents
A study published in PubMed examined the effects of BMS-665053 on anxiety-like behaviors in rats. The results indicated that administration of the compound resulted in significant reductions in defensive withdrawal behaviors, suggesting its potential as an anxiolytic agent .
Study 2: Anticancer Activity
In vitro studies on related pyrazole compounds have shown promising results against breast cancer cell lines MCF-7 and MDA-MB-231. These compounds were evaluated for their cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin . Although specific data on (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is not available, these findings support the exploration of its anticancer potential.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one |
| CAS Number | 1173435-20-5 |
| Molecular Formula | |
| Molecular Weight | 233.09 g/mol |
| Potential Activities | Anxiolytic, Anticancer |
| Related Compounds | BMS-665053 |
Q & A
Q. What are the common synthetic strategies for preparing (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, and how are stereochemical outcomes controlled?
The synthesis typically involves multicomponent reactions (MCRs), such as the Ugi reaction, which allows skeletal and stereochemical diversity. A key step is the cyclization of precursors like substituted pyrazines and cyclopropane derivatives under controlled conditions (e.g., solvent polarity, temperature). To achieve the (S)-enantiomer, chiral auxiliaries or asymmetric catalysis may be employed. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the pyrazinone core and substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry. Purity is assessed via HPLC (≥95% by area normalization) and melting point analysis .
Q. How does the cyclopropylethyl substituent influence the compound’s stability under varying pH and temperature conditions?
The cyclopropylethyl group enhances steric protection of the pyrazinone ring, improving thermal stability (decomposition >200°C). Stability studies in buffered solutions (pH 1–12) show hydrolysis resistance at neutral pH but degradation under strongly acidic/basic conditions. Storage recommendations include inert atmospheres and low temperatures (-20°C) to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses of this compound?
Optimization involves screening chiral catalysts (e.g., BINOL-derived phosphoric acids) and solvents (polar aprotic vs. nonpolar). Kinetic resolution or dynamic kinetic asymmetric transformations (DyKAT) may enhance ee. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical. Recent studies report ee >90% using Rh-catalyzed hydrogenation .
Q. What contradictions exist in reported spectroscopic data for pyrazinone derivatives, and how can they be resolved?
Discrepancies in NMR chemical shifts (e.g., pyrazinone C=O vs. amide C=O) arise from solvent effects or tautomerism. For (S)-3,5-dichloro derivatives, deuterated DMSO or CDCl3 stabilizes the enol form, simplifying assignments. Cross-validation with computational methods (DFT-based NMR prediction) resolves ambiguities .
Q. What mechanistic insights explain the compound’s interaction with biological targets like mTOR kinases?
The pyrazinone core mimics ATP’s adenine moiety, enabling competitive inhibition of mTOR’s kinase domain. Structure-activity relationship (SAR) studies reveal that the 3,5-dichloro groups enhance binding affinity by interacting with hydrophobic pockets. In vitro assays (IC50 ≤10 nM) and molecular docking validate this mechanism .
Q. How do solvent choice and additives affect the regioselectivity of electrophilic substitutions on the pyrazinone ring?
Polar aprotic solvents (DMSO, DMF) favor electrophilic attack at the N-1 position due to stabilization of transition states. Additives like Lewis acids (e.g., ZnCl2) direct substitution to the 5-position. Kinetic studies under reflux (80–100°C) show a 3:1 regioselectivity ratio for chlorination .
Methodological Guidance
Q. Designing a protocol for scaled-up synthesis: What parameters mitigate side reactions?
Key parameters include:
- Temperature control : Slow addition of reagents at 0–5°C minimizes exothermic side reactions.
- Catalyst loading : 5–10 mol% of Pd(OAc)₂ reduces dimerization.
- Workup : Aqueous extraction (NaHCO3) removes acidic byproducts.
Pilot-scale trials (>10 g) report yields of 65–70% with purity ≥98% .
Q. How to address low reproducibility in biological assays involving this compound?
Q. What computational tools predict the compound’s ADMET properties for preclinical studies?
Software like Schrödinger’s QikProp or SwissADME estimates:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
